N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyridazine core, which is known for its diverse biological activities. The presence of the dimethoxyphenyl and ethyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones under reflux conditions.
Introduction of the Dimethoxyphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a suitable catalyst like aluminum chloride.
Attachment of the Ethyl Group: This can be done through an alkylation reaction using ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like column chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the triazolopyridazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents like halogens, alkyl, or aryl groups.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine stands out due to its unique combination of a triazolopyridazine core with dimethoxyphenyl and ethyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H21N5O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C17H21N5O2/c1-4-16-19-20-17-8-7-15(21-22(16)17)18-10-9-12-5-6-13(23-2)14(11-12)24-3/h5-8,11H,4,9-10H2,1-3H3,(H,18,21) |
InChI Key |
GEJAWOBOXFTERZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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